molecular formula C18H10O6 B12193427 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

Cat. No.: B12193427
M. Wt: 322.3 g/mol
InChI Key: JJONDMMLECJXPZ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a unique structure with two hydroxyl groups at positions 7 and 8, and a chromen-2-one moiety fused with another chromen-2-one at position 4. Coumarins are widely studied for their potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired coumarin derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antioxidant Activity

Research indicates that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, thus reducing oxidative stress in biological systems.

Case Study: Antioxidant Capacity Evaluation

  • Objective : To assess the antioxidant capacity using the DPPH radical scavenging assay.
  • Methodology : The assay measures the reduction in DPPH radical concentration in the presence of the compound.
  • Results : The compound demonstrated a notable reduction in DPPH radicals, indicating strong antioxidant activity.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Study

  • Objective : To evaluate anti-inflammatory effects in LPS-stimulated macrophages.
  • Methodology : ELISA assays were employed to measure levels of TNF-alpha and IL-6.
  • Results : A significant decrease in TNF-alpha and IL-6 levels was observed, supporting its potential therapeutic application in inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

  • Objective : To investigate cytotoxic effects on breast cancer cells (MCF-7).
  • Methodology : MTT assay was performed to assess cell viability.
  • Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Biological ActivityMethod UsedKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
Anti-inflammatoryELISADecreased TNF-alpha and IL-6 levels
AnticancerMTT AssayDose-dependent cytotoxicity in MCF-7 cells

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
  • 7-Hydroxycoumarin
  • 4-Methyl-7-hydroxycoumarin

Comparison:

Biological Activity

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one, a member of the coumarin family, exhibits a range of biological activities due to its unique chemical structure characterized by hydroxyl and carbonyl functional groups. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and antioxidant research.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O5C_{15}H_{10}O_5. Its structure includes a chromone backbone with hydroxyl groups at positions 7 and 8, enhancing its reactivity and biological interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
HepG212.5Hepatocellular carcinoma
HCT11615.0Colon cancer
MCF710.0Breast cancer
PC314.0Prostate cancer

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Assay Type IC50 (µM)
DPPH25.0
ABTS20.0

These antioxidant properties contribute to its potential use in preventing diseases associated with oxidative stress, such as cancer and cardiovascular disorders .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.0
Escherichia coli20.0
Bacillus subtilis12.5
Aspergillus niger18.0

These results indicate its potential as a natural antimicrobial agent .

Case Studies

Several studies have focused on the therapeutic potential of coumarin derivatives, including this compound:

  • Study on Cancer Cell Lines : A study published in the African Journal of Biomedical Research reported that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, demonstrating its potential as an antitumor agent .
  • Antioxidant Efficacy : Research highlighted in Phytochemistry Reviews discussed the antioxidant properties of coumarins and their derivatives, emphasizing their role in reducing oxidative stress markers in vitro.
  • Antimicrobial Studies : A comprehensive investigation published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various coumarin derivatives, including this compound, confirming their efficacy against resistant strains of bacteria .

Properties

Molecular Formula

C18H10O6

Molecular Weight

322.3 g/mol

IUPAC Name

7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C18H10O6/c19-13-6-5-10-11(8-15(20)24-17(10)16(13)21)12-7-9-3-1-2-4-14(9)23-18(12)22/h1-8,19,21H

InChI Key

JJONDMMLECJXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4O)O

Origin of Product

United States

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